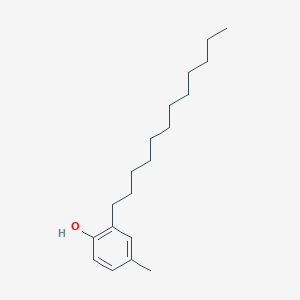

2-十二烷基对甲酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Dodecyl-p-cresol is a broadband UV absorber used to stabilize products in transparent packaging. It protects sensitive ingredients such as colors, fragrances, or natural extracts from photooxidative degradation .

Synthesis Analysis

The synthesis of p-cresol, a related compound, involves the sulfonation of toluene followed by basic hydrolysis of the sulfonate salt . Another method involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and subsequently hydrolyzed to give the final product p-cresol .Molecular Structure Analysis

The molecular formula of 2-Dodecyl-p-cresol is C19H32O . The average mass is 276.457 Da and the monoisotopic mass is 276.245331 Da .Chemical Reactions Analysis

P-Cresol, a related compound, is metabolized through conjugation, mainly sulphation and glucuronization . In a study on the hydroprocessing activity of p-cresol, supported Pt, Pd, Ru, and conventional CoMo/Al2O3, NiMo/Al2O3, NiW/Al2O3 catalysts were used .Physical And Chemical Properties Analysis

2-Dodecyl-p-cresol is a white to almost white powder to crystal .科学研究应用

去除和吸附技术

研究表明,各种材料和方法在从水溶液中去除和吸附对甲酚方面是有效的,这可能与环境修复和废水处理相关。例如,膜接触器已被用于同时从水中去除对甲酚和金属离子,利用十二烷基硫酸钠 (SDS) 溶液进行胶束增溶 (Witek-Krowiak 等人,2009)。类似地,已经探索了表面活性剂改性化合物的吸附能力,显示出提高混合废物流中对甲酚和其他污染物去除效率的潜力 (Li 等人,2013)。

催化和氢化

对甲酚催化氢化的研究提供了对这些化合物转化过程的见解。例如,已经研究了邻甲酚在铂催化剂上的氢化,显示了通过中间产物转化为 2-甲基环己醇,该研究还包括第一性原理计算以了解原子尺度的机理 (Li 等人,2017)。

表面活性剂相互作用

甲酚化合物与各种表面活性剂之间的相互作用已被彻底检查,揭示了影响增溶、胶束化和去除过程的复杂行为。这些相互作用对于清洁、环境修复和化学加工中的应用至关重要。对甲酚与阳离子、阴离子和非离子表面活性剂行为的研究表明,对临界胶束浓度和从溶液中去除甲酚的效率有不同的影响 (Ali 等人,2017)。

土壤修复

应用土壤淋洗技术去除受污染土壤中的甲酚突出了解决土壤和地下水污染的潜力。已经研究了使用表面活性剂(例如十二烷基硫酸钠和 Triton X-100)在不同环境条件下提高甲酚的去除效率,显示出修复受污染场地的有希望的结果 (Gitipour 等人,2014)。

作用机制

Target of Action

2-Dodecyl-p-cresol, also known as Benzotriazolyl Dodecyl p-Cresol, is primarily used as a UV light stabilizer and absorber . Its primary targets are light-sensitive colorants, fragrances, natural compounds, and other sensitive ingredients in various products .

Mode of Action

The compound works by absorbing UV light, thereby protecting the targeted substances from UV-light induced decomposition reactions . This prevents fading or discoloration of products that are exposed to light .

Biochemical Pathways

Cresols are also known to be degraded to 2-methyl-4-oxalocrotonate .

Pharmacokinetics

It’s known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Result of Action

The primary result of the action of 2-Dodecyl-p-cresol is the stabilization of transparent packaged products . It protects colors, fragrances, natural compounds, and other sensitive ingredients from photolytic and/or photo-oxidative degradation, thus providing long-lasting shelf life even with light-sensitive formulations .

Action Environment

The efficacy and stability of 2-Dodecyl-p-cresol can be influenced by environmental factors such as light exposure. As a UV absorber, its action is particularly relevant in environments with high UV exposure . It is specifically tailored to the needs of the personal care industry .

安全和危害

生化分析

Biochemical Properties

2-Dodecyl-p-cresol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with brain-derived neurotrophic factor (BDNF) and neurofilament subunits in neuronal cells . These interactions are crucial for the differentiation and structural remodeling of neuronal cells. Additionally, 2-Dodecyl-p-cresol has been observed to induce oxidative stress, which in turn activates redox-sensitive genes and stimulates the release of BDNF .

Cellular Effects

The effects of 2-Dodecyl-p-cresol on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . Specifically, 2-Dodecyl-p-cresol potentiates nerve growth factor-induced differentiation by promoting the secretion of BDNF and increasing the expression of neurofilament subunits . This compound also induces mild oxidative stress, which can have adaptive and compensatory effects on neuronal cells .

Molecular Mechanism

At the molecular level, 2-Dodecyl-p-cresol exerts its effects through binding interactions with biomolecules and enzyme modulation. It has been shown to activate redox-sensitive genes by inducing oxidative stress, leading to the secretion of BDNF and the expression of neurofilament subunits . Additionally, 2-Dodecyl-p-cresol interacts with various enzymes involved in oxidative stress response, further amplifying its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Dodecyl-p-cresol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Dodecyl-p-cresol can induce oxidative stress and activate redox-sensitive genes over extended periods, leading to sustained changes in cellular function . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of 2-Dodecyl-p-cresol vary with different dosages in animal models. Low doses of the compound have been shown to induce mild oxidative stress and promote neuronal differentiation, while high doses can exacerbate oxidative stress and lead to adverse effects on cellular function . In animal models, high doses of 2-Dodecyl-p-cresol have been associated with increased anxiety-like behaviors and hyperactivity, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

2-Dodecyl-p-cresol is involved in various metabolic pathways, including those related to oxidative stress response and neurotrophic factor signaling. The compound interacts with enzymes such as HpdBCA decarboxylase, which is responsible for the decarboxylation of p-hydroxyphenylacetic acid (p-HPA) to p-cresol . This interaction is crucial for the compound’s role in modulating oxidative stress and promoting neuronal differentiation .

Transport and Distribution

The transport and distribution of 2-Dodecyl-p-cresol within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments . Additionally, 2-Dodecyl-p-cresol interacts with binding proteins that facilitate its transport and distribution within cells, ensuring its effective localization and function .

Subcellular Localization

2-Dodecyl-p-cresol is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . In neuronal cells, 2-Dodecyl-p-cresol is primarily localized in the cytoplasm and nucleus, where it interacts with redox-sensitive genes and neurotrophic factors .

属性

IUPAC Name |

2-dodecyl-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-16-17(2)14-15-19(18)20/h14-16,20H,3-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDBOZHPSDAPFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC(=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347621 |

Source

|

| Record name | 2-Dodecyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25912-91-8 |

Source

|

| Record name | 2-Dodecyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)